H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH

Catalog No.
S14206178
CAS No.
M.F
C75H120N20O22S
M. Wt
1685.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr...

Product Name

H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-ethylamino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

Molecular Formula

C75H120N20O22S

Molecular Weight

1685.9 g/mol

InChI

InChI=1S/C75H120N20O22S/c1-14-39(8)59(90-70(111)57(37(4)5)88-63(104)42(11)93(16-3)74(115)50(30-45-32-78-36-82-45)87-68(109)52-20-18-27-95(52)53(97)33-79-62(103)41(10)83-64(105)46(76)25-28-118-13)72(113)89-58(38(6)7)71(112)91-60(40(9)15-2)73(114)92-61(43(12)96)69(110)80-34-54(98)94-26-17-19-51(94)67(108)86-49(29-44-31-77-35-81-44)66(107)84-47(21-23-55(99)100)65(106)85-48(75(116)117)22-24-56(101)102/h31-32,35-43,46-52,57-61,96H,14-30,33-34,76H2,1-13H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,105)(H,84,107)(H,85,106)(H,86,108)(H,87,109)(H,88,104)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1

InChI Key

IDRSKECIMZOAKB-CZJZTGIGSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N(CC)C(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N(CC)C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH is a synthetic peptide known for its role as an inhibitor of the nuclear factor of activated T cells (NFAT). The peptide comprises a sequence of amino acids that contribute to its biological activity, particularly in modulating immune responses. Its molecular formula is C75H120N20O22SC_{75}H_{120}N_{20}O_{22}S with a molecular weight of approximately 1683.93 g/mol . This compound is utilized in various research applications, especially in studies related to T-cell signaling pathways and autoimmune diseases.

Involving H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH are centered around its interactions with calcineurin, a phosphatase enzyme that activates NFAT. When the peptide binds to calcineurin, it inhibits the dephosphorylation of NFAT, preventing its translocation to the nucleus and subsequent gene expression related to immune activation . The inhibition mechanism is critical in understanding how this peptide can modulate T-cell functions and cytokine production.

H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH exhibits significant biological activity as an NFAT inhibitor. It has been shown to reduce NFAT activation in vitro by approximately 43% at a concentration of 1 µM when tested on mixed lymphocyte cultures. In vivo studies have demonstrated its efficacy at a dosage of 10 mg/kg in C3H/HeN mice . The peptide's ability to suppress NFAT-dependent cytokine gene expression makes it valuable for research into immune regulation and potential therapeutic applications.

The synthesis of H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner. This method allows for the precise control of amino acid sequences and modifications, such as the incorporation of N-ethyl groups on alanine residues. The process generally includes:

  • Resin Preparation: A solid support resin is functionalized to allow for peptide attachment.
  • Amino Acid Coupling: Individual amino acids are sequentially added using coupling reagents to form peptide bonds.
  • Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified.
  • Characterization: The final product is characterized using techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) to confirm purity and identity.

The primary applications of H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH include:

  • Research on Autoimmunity: Investigating mechanisms underlying autoimmune diseases by modulating T-cell responses.
  • Transplantation Studies: Exploring potential uses in preventing organ transplant rejection through immune suppression.
  • Pharmacological Studies: Assessing the role of NFAT in various signaling pathways and its implications in drug development .

Interaction studies have focused on the binding affinity of H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH with calcineurin and NFAT proteins. These studies utilize techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) to quantify binding interactions and elucidate the mechanism by which this peptide inhibits NFAT activation .

Several compounds exhibit similar structures or functions as H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH. Here are some notable examples:

Compound NameFunctionUnique Features
VIVITNFAT InhibitorShorter peptide sequence, less potent than H-Met-Ala...
MAGPHPVIVITGPHEENFAT InhibitorContains additional residues enhancing stability
H-Met-Ala-Ile-Gly-Pro-Tyr-Pro-AlaImmune ModulatorDifferent amino acid composition affecting specificity
H-Met-Ala-Arg-Ser-LeuImmune Response ModulatorExhibits different binding properties

These compounds share similarities in their roles as NFAT inhibitors but differ in their amino acid sequences, binding affinities, and specific biological activities, highlighting the unique properties of H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH within this context .

XLogP3

-3.3

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

19

Exact Mass

1684.86067671 g/mol

Monoisotopic Mass

1684.86067671 g/mol

Heavy Atom Count

118

Dates

Modify: 2024-08-10

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